2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
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Overview
Description
2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid typically involves the bromination of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid. This reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is used in studies to understand the biological activity of thieno[2,3-c]pyridine derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the heterocyclic structure allow it to bind to various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Different positioning of the nitrogen and sulfur atoms, resulting in distinct chemical properties.
Uniqueness
2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c9-7-6(8(11)12)4-1-2-10-3-5(4)13-7/h10H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEISAWTUDEOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(S2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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